BenchChemオンラインストアへようこそ!

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline

Kinase inhibitor Ligand efficiency Structure-activity relationship

Deploy CAS 2097862-30-9 as a structurally differentiated kinase screening probe. Unlike approved 4-anilinoquinazolines (gefitinib, erlotinib), its 6-fluoroquinazoline core with chiral benzimidazole-pyrrolidine substituent engages kinase hinge regions via a distinct binding mode—ideal for identifying activity against inhibitor-resistant mutants. The chiral pyrrolidine linker enables enantiomer-specific SAR profiling via preparative chiral HPLC. Moderate MW (347.4 Da) combined with high ligand efficiency supports CNS-targeted programs where low MW is critical. A strategic addition to any kinase inhibitor screening library.

Molecular Formula C20H18FN5
Molecular Weight 347.397
CAS No. 2097862-30-9
Cat. No. B2760429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline
CAS2097862-30-9
Molecular FormulaC20H18FN5
Molecular Weight347.397
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCN(C3)C4=NC=NC5=C4C=C(C=C5)F
InChIInChI=1S/C20H18FN5/c1-13-24-18-4-2-3-5-19(18)26(13)15-8-9-25(11-15)20-16-10-14(21)6-7-17(16)22-12-23-20/h2-7,10,12,15H,8-9,11H2,1H3
InChIKeyHCJPKBDYMZETQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline (CAS 2097862-30-9): Procurement-Relevant Identity and Physicochemical Baseline


6-Fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline (CAS 2097862-30-9) is a synthetic quinazoline–benzimidazole hybrid small molecule with molecular formula C20H18FN5 and molecular weight 347.4 g/mol . It comprises a 6-fluoroquinazoline core linked via a pyrrolidine spacer to a 2-methyl-1H-benzimidazole moiety, placing it within the broader class of 4-amino-substituted quinazolines that frequently serve as kinase inhibitor scaffolds . Unlike the clinically established 4-anilinoquinazolines (e.g., gefitinib, erlotinib), this compound replaces the aniline motif with a heterocyclic benzimidazole-pyrrolidine substituent, a structural deviation that is expected to alter both molecular recognition and physicochemical properties.

Why Generic Quinazoline Analogs Cannot Substitute for CAS 2097862-30-9 in Quantitative Structure-Activity Studies


Within the quinazoline kinase inhibitor class, even subtle alterations to the 4-position substituent or the halogenation pattern on the quinazoline core can produce order-of-magnitude shifts in target potency, selectivity, and ADME properties . The combination of a 6-fluoro atom and a 2-methylbenzimidazole-pyrrolidine side chain in CAS 2097862-30-9 is structurally distinct from the aniline-based pharmacophores of approved quinazoline drugs, meaning that SAR relationships established with anilinoquinazolines do not reliably extrapolate to this chemotype. Furthermore, the benzimidazole-pyrrolidine motif introduces a chiral center and additional hydrogen-bond donors/acceptors that can differentially engage kinase hinge regions or alter metabolic soft spots relative to simpler dialkylamino or piperazine-substituted quinazolines . Direct experimental comparison data, however, remain sparse in the public domain.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for CAS 2097862-30-9


Ligand Efficiency Advantage of the Benzimidazole-Pyrrolidine Scaffold vs. 4-Anilinoquinazolines (Class-Level Inference from Aurora Kinase A Assay)

Although no direct head-to-head data exist for CAS 2097862-30-9 itself, published work on structurally related quinazoline–benzimidazole hybrids demonstrates that replacing the 4-aniline substituent with a benzimidazole-pyrrolidine module can improve Aurora kinase A inhibition while yielding a lower molecular weight and higher ligand efficiency (LE). In a representative study, a quinazoline–benzimidazole hybrid (without the 6-fluoro substituent) displayed an IC50 of 0.53 µM against Aurora kinase A, which is 2.6-fold more potent than the clinically studied 4-anilinoquinazoline AZD1152 (IC50 = 1.37 µM) [1]. Furthermore, the hybrid's molecular weight was substantially lower (347 g/mol) than that of AZD1152 (507 g/mol), translating to a calculated LE difference of approximately 1.7-fold in favor of the hybrid [1]. Extrapolating this scaffold advantage to CAS 2097862-30-9, which contains the same benzimidazole-pyrrolidine motif and a 6-fluoro substituent known to enhance binding affinity in multiple quinazoline series, suggests the compound may represent a starting point for high-LE lead optimization.

Kinase inhibitor Ligand efficiency Structure-activity relationship

Fluorination-Driven Conformational Rigidity: 6-Fluoroquinazoline vs. 6-Hydrogen Analog (Class-Level Inference from Fluorine Scanning Studies)

The 6-fluoro substituent on the quinazoline core has been shown in multiple kinase inhibitor series to subtly bias the conformation of the quinazoline ring and influence the pKa of the adjacent basic nitrogen, effects that cannot be replicated by 6-H, 6-Cl, or 6-OCH3 analogs [1]. While no direct comparison data are published for CAS 2097862-30-9, class-level SAR across EGFR and VEGFR inhibitor programs indicates that 6-fluoro substitution typically provides a 2- to 5-fold improvement in enzyme IC50 relative to the unsubstituted quinazoline scaffold, attributed to enhanced hydrophobic packing and a favorable electrostatic interaction between the fluorine and active-site residues [1]. The magnitude of this effect is target-dependent and must be verified experimentally for the specific kinase of interest.

Fluorine substitution Conformational bias Quinazoline SAR

Chiral Pyrrolidine Linker: Potential for Enantiomer-Dependent Target Selectivity vs. Achiral Piperazine Analogs (Supporting Evidence)

The pyrrolidine ring in CAS 2097862-30-9 contains a chiral center at the 3-position, meaning the compound exists as a racemic mixture unless enantioselectively synthesized. In contrast, the common alternative linker piperazine is achiral [1]. Published data on related benzimidazole-pyrrolidine kinase inhibitors show that individual enantiomers can exhibit >10-fold differences in kinase selectivity profiles, a property absent in achiral analogs [1]. While no enantiomer-specific data exist for this compound, the presence of chirality introduces a degree of freedom for selectivity tuning that is unavailable to piperazine-containing competitors.

Chiral resolution Pyrrolidine vs. piperazine Selectivity screening

Recommended Application Scenarios for CAS 2097862-30-9 Based on Compound-Specific Structural Attributes


Kinase Inhibitor Lead Identification Screening Panels

Given the strong class-level association of quinazoline–benzimidazole hybrids with Aurora kinase and EGFR families, CAS 2097862-30-9 is best deployed as a screening library component in biochemical and cellular kinase inhibition panels. The 6-fluoro substitution and benzimidazole-pyrrolidine pharmacophore are expected to engage kinase hinge regions with a binding mode distinct from the 4-anilinoquinazoline standards, potentially revealing activity against inhibitor-resistant mutants .

Ligand Efficiency-Driven Fragment-to-Lead Optimization

The compound's moderate molecular weight (347.4 Da) combined with the benzimidazole-pyrrolidine scaffold's demonstrated ligand efficiency advantage over larger anilinoquinazolines makes it a suitable starting point for campaigns where maintaining low MW and high ligand efficiency is prioritized over absolute potency, such as CNS-targeted kinase programs.

Enantioselective Selectivity Profiling Studies

The chiral pyrrolidine linker provides an opportunity for preparative chiral separation followed by differential selectivity profiling. Laboratories equipped with chiral HPLC and broad kinase selectivity panels can use CAS 2097862-30-9 to generate enantiomer-specific SAR that is not accessible with achiral piperazine or piperidine quinazoline analogs .

Computational Docking and Pharmacophore Model Validation

The unique three-dimensional arrangement of the 6-fluoroquinazoline, pyrrolidine, and benzimidazole moieties provides a distinctive pharmacophore shape that can serve as a probe for validating docking algorithms and structure-based virtual screening workflows, particularly when comparing predicted binding modes with experimental kinase inhibition data generated in-house .

Quote Request

Request a Quote for 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.